molecular formula C13H13NO7S B14242226 [(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate CAS No. 215316-81-7

[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate

Cat. No.: B14242226
CAS No.: 215316-81-7
M. Wt: 327.31 g/mol
InChI Key: UPGVMCDFISTTMW-GMTAPVOTSA-N
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Description

[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate is a complex organic compound that features a cyclopenta[d][1,3]oxazole ring system This compound is characterized by its unique structural elements, including a benzoyl group, an oxo group, and a hydrogen sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate typically involves multiple steps:

    Formation of the cyclopenta[d][1,3]oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amino alcohols and carbonyl compounds.

    Introduction of the benzoyl group: This step usually involves a Friedel-Crafts acylation reaction, where a benzoyl chloride reacts with the cyclopenta[d][1,3]oxazole ring in the presence of a Lewis acid catalyst.

    Oxidation to introduce the oxo group: This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.

    Sulfation to introduce the hydrogen sulfate group: This step involves the reaction of the compound with sulfuric acid or chlorosulfonic acid under controlled conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the benzoyl group to a benzyl group.

    Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Nucleophiles: Alcohols, amines, and thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery and development.

    Medicine: As a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate can be compared with other similar compounds such as:

    Cyclopenta[d][1,3]oxazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzoyl-substituted heterocycles: Compounds with a benzoyl group attached to different heterocyclic systems, which may exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which can impart unique chemical and biological properties.

Properties

CAS No.

215316-81-7

Molecular Formula

C13H13NO7S

Molecular Weight

327.31 g/mol

IUPAC Name

[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate

InChI

InChI=1S/C13H13NO7S/c15-12(8-4-2-1-3-5-8)14-11-9(20-13(14)16)6-7-10(11)21-22(17,18)19/h1-5,9-11H,6-7H2,(H,17,18,19)/t9-,10-,11-/m1/s1

InChI Key

UPGVMCDFISTTMW-GMTAPVOTSA-N

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1OC(=O)N2C(=O)C3=CC=CC=C3)OS(=O)(=O)O

Canonical SMILES

C1CC(C2C1OC(=O)N2C(=O)C3=CC=CC=C3)OS(=O)(=O)O

Origin of Product

United States

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